molecular formula C11H9NO4S B1334901 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 459421-21-7

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid

Cat. No. B1334901
CAS RN: 459421-21-7
M. Wt: 251.26 g/mol
InChI Key: DGTHQWTWIDOTRD-UHFFFAOYSA-N
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Description

“2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid” is a chemical compound with the CAS Number: 459421-21-7 . It has a molecular weight of 251.26 g/mol . The IUPAC name for this compound is 2-[(2,5-dioxo-3-pyrrolidinyl)sulfanyl]benzoic acid .


Molecular Structure Analysis

The InChI code for “2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid” is 1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Hybrid Compounds

The compound has been used in the synthesis of new hybrid molecules with potential anticonvulsant and antinociceptive properties . These compounds combine pyrrolidine-2,5-dione and thiophene rings, aiming to create effective treatments for epilepsy and pain relief.

Anticonvulsant Activity

In animal models of epilepsy, derivatives of this compound have shown promising results. They have been tested in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests to evaluate their efficacy as anticonvulsant agents .

Antinociceptive Activity

The compound’s derivatives have also been assessed for their antinociceptive activity . This involves evaluating their potential to act as painkillers, which is measured through tests like the hot plate test and writhing tests .

Interaction with Neuronal Channels

Some derivatives have been studied for their influence on voltage-gated sodium and calcium channels , as well as the GABA transporter (GAT). This research is crucial for understanding the mechanisms behind their anticonvulsant effects .

Antibacterial Applications

Research has explored the use of related compounds for their antibacterial properties . Preliminary studies have evaluated their effectiveness against various bacterial strains, which could lead to new antibacterial agents .

Anthelmintic Potential

The compound’s derivatives have shown anthelmintic potential , meaning they could be used to develop treatments for parasitic worm infections. This application is significant for creating new anthelmintic drugs .

Cytotoxicity Evaluation

Studies have also investigated the cytotoxic potentials of these derivatives. This is important for ensuring that any new drugs developed from these compounds are safe for human use and do not cause undue harm to healthy cells .

Analgesic Mechanism Exploration

Finally, the affinity of the compound’s derivatives for the TRPV1 receptor has been examined. This research aims to uncover the mechanisms behind their analgesic effects, which could lead to the development of novel pain management therapies .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTHQWTWIDOTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387817
Record name 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid

CAS RN

459421-21-7
Record name 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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